Home > Products > Screening Compounds P54843 > Remdesivir nucleoside monophosphate
Remdesivir nucleoside monophosphate -

Remdesivir nucleoside monophosphate

Catalog Number: EVT-2929639
CAS Number:
Molecular Formula: C12H14N5O7P
Molecular Weight: 371.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Remdesivir nucleoside monophosphate (GS-441524) is a monophosphorylated nucleoside analog and a key metabolite of the prodrug Remdesivir (GS-5734). [, ] It is classified as a purine nucleoside analog, specifically a 1′-cyano-4-aza-7,9-dideazaadenosine C-nucleoside. [, ] In scientific research, Remdesivir nucleoside monophosphate serves as a valuable tool for studying viral RNA polymerases, particularly those of coronaviruses and other emerging RNA viruses. [, , , ]

Future Directions
  • Optimizing Prodrug Design: Investigating novel prodrug strategies to enhance the delivery of Remdesivir nucleoside monophosphate specifically to the lungs, the primary site of SARS-CoV-2 replication, could improve its therapeutic efficacy. [, , , , ]
  • Overcoming Resistance Mechanisms: Investigating the potential for viral resistance to Remdesivir nucleoside monophosphate and exploring strategies to circumvent or mitigate such resistance is crucial for its long-term effectiveness. [, , , ]
  • Exploring Synergistic Antiviral Combinations: Evaluating the potential for synergistic antiviral effects when Remdesivir nucleoside monophosphate is combined with other antiviral agents could lead to more effective treatment regimens. [, , ]

Remdesivir (GS-5734)

Compound Description: Remdesivir is a monophosphoramidate prodrug of remdesivir nucleoside monophosphate. It is a broad-spectrum antiviral drug approved by the FDA for treating hospitalized patients with COVID-19. Remdesivir is metabolized into its active form, remdesivir nucleoside triphosphate (GS-443902), within cells [, , , , , , , , , , ]. This active metabolite inhibits viral RNA replication by targeting the RNA-dependent RNA polymerase (RdRp) [, , , , , , , , ].

Relevance: Remdesivir is the direct prodrug of remdesivir nucleoside monophosphate. It is structurally related through the addition of a phosphoramidate group, which enhances its cellular uptake and intracellular conversion to the active triphosphate form [, , , , , , , , , , ].

GS-441524 (Remdesivir Parent Nucleoside)

Compound Description: GS-441524 is the parent nucleoside of remdesivir, meaning it lacks the prodrug moiety present in remdesivir [, , , , , , , , , , , ]. Despite being less efficiently metabolized to the active triphosphate form compared to remdesivir, it exhibits potent antiviral activity against SARS-CoV-2 and other RNA viruses [, , , , , , , , , , , ].

Relevance: GS-441524 is directly related to remdesivir nucleoside monophosphate as its parent nucleoside. It shares the same core structure, a 1′-cyano-4-aza-7,9-dideazaadenosine C-nucleoside, but lacks the monophosphate group [, , , , , , , , , , , ].

Remdesivir Triphosphate (GS-443902)

Compound Description: Remdesivir triphosphate (GS-443902) is the active metabolite of both remdesivir and remdesivir nucleoside monophosphate [, , , ]. It acts as a potent and selective inhibitor of RNA polymerases in various viruses, including SARS-CoV-2 [, , , ]. It works by competing with adenosine triphosphate (ATP) during viral RNA synthesis, leading to chain termination and halting viral replication [, , , ].

ODBG-P-RVn

Compound Description: ODBG-P-RVn is an orally bioavailable, lipid-modified monophosphate prodrug of GS-441524 (the parent nucleoside of remdesivir) [, , ]. It exhibits greater antiviral activity than GS-441524 and demonstrates near-equivalent efficacy to remdesivir in human small airway epithelial cells [, , ].

GS-621763

Compound Description: Similar to ODBG-P-RVn, GS-621763 is another orally bioavailable prodrug of GS-441524 []. It exhibits potent antiviral activity against SARS-CoV-2 and MERS-CoV in vitro and in vivo models [].

MMT5-14

Compound Description: MMT5-14 is a remdesivir analogue with modifications in the prodrug moiety designed to improve lung exposure, reduce premature hydrolysis, and enhance anti-SARS-CoV-2 activity [].

Synthesis Analysis

Methods and Technical Details

The synthesis of Remdesivir nucleoside monophosphate involves several complex steps, primarily focusing on the construction of its precursor, GS-441524. The retrosynthetic analysis reveals that the compound can be deconstructed into an activated phosphoramidate and an adenosine mimic. The synthesis typically starts from d-ribose, which is converted into a lactone derivative through oxidation processes. For instance, one method employs Albright–Goldman oxidation to yield high-purity d-ribono-1,4-lactone .

Molecular Structure Analysis

Structure and Data

Remdesivir nucleoside monophosphate exhibits a complex molecular structure characterized by its nucleoside backbone and phosphate group. The molecular formula is C₁₅H₁₉N₁₁O₁₃P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms. The structural configuration allows it to mimic adenosine triphosphate, facilitating its incorporation into viral RNA during replication processes .

Structural Features:

  • Backbone: Nucleoside structure similar to adenosine.
  • Phosphate Group: Essential for activity as it enables interaction with viral polymerases.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Remdesivir nucleoside monophosphate include phosphorylation and incorporation into RNA chains during viral replication. In cells, Remdesivir is first converted into its monophosphate form before further phosphorylation occurs to yield the triphosphate form, which is the active antiviral agent.

Key reactions include:

  • Phosphorylation: Conversion of Remdesivir to Remdesivir nucleoside monophosphate via cellular kinases.
  • Incorporation: The triphosphate form competes with adenosine triphosphate for incorporation into RNA strands by viral polymerases .
Mechanism of Action

Process and Data

The mechanism of action for Remdesivir nucleoside monophosphate involves its role as an analog of adenosine triphosphate. Once incorporated into the growing RNA chain by viral RNA-dependent RNA polymerase, it leads to premature termination of RNA synthesis. This process effectively halts viral replication.

Key points include:

  • Inhibition of Polymerase: The triphosphate form inhibits viral polymerases across various coronaviruses by mimicking natural substrates.
  • Delayed Chain Termination: The presence of Remdesivir in the RNA chain causes disruption in normal elongation processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Remdesivir nucleoside monophosphate possesses distinct physical and chemical properties that influence its stability and efficacy:

Applications

Scientific Uses

Remdesivir nucleoside monophosphate has significant applications in virology and pharmacology:

  • Antiviral Therapy: It is primarily used in treating COVID-19 patients by inhibiting SARS-CoV-2 replication.
  • Research Tool: Utilized in studies aimed at understanding RNA virus replication mechanisms and developing new antiviral strategies.
  • Prodrug Development: Ongoing research focuses on creating lipid analogs that enhance oral bioavailability while maintaining antiviral efficacy against various strains of coronaviruses .
Synthesis and Biochemical Development of Remdesivir Nucleoside Monophosphate

Catalytic C-Glycosylation Strategies for Nucleoside Analog Synthesis

The synthesis of Remdesivir Nucleoside Monophosphate (RMP) hinges on constructing its C-nucleoside core, 1′-cyano-4-aza-7,9-dideazaadenosine (GS-441524), via challenging C-glycosidic bond formation. Traditional nucleoside synthesis relies on N-glycosylation, but the C-nucleoside scaffold of GS-441524 necessitates direct carbon-carbon linkage between the pyrrolotriazine heterocycle and ribose sugar. Initial routes used lithium-halogen exchange on brominated pyrrolo[2,1-f][1,2,4]triazin-4-amine (13) followed by nucleophilic addition to protected ribonolactone (22). This method suffered from low yields (25%) due to poor anomeric control and side reactions [5].

A breakthrough employed dual N-silyl protection with 1,2-bis(chlorodimethylsilyl)ethane, enhancing heterocycle stability during metallation. Subsequent addition to ribonolactone 22 under optimized conditions achieved a 60% yield of the C-glycosylated adduct 7 as a separable β-anomer [5]. This strategy exploited the ribonolactone’s inherent stereoelectronic bias, favoring the desired stereochemistry critical for antiviral activity.

Table 1: Evolution of C-Glycosylation Strategies for GS-441524 Synthesis

MethodConditionsYield (%)Key Improvement
Unprotected Heterocyclen-BuLi, THF, –78°C; add 2225Baseline
Mono-N-silylationTMSCl, NaH; n-BuLi; add 2235Partial stability
Dual-N-silylation(ClMe₂SiCH₂)₂, NaH; n-BuLi; add 2260Enhanced anomeric control & yield

Phosphoramidate Prodrug Design for Enhanced Bioavailability

GS-441524 exhibits poor cell permeability due to its polar monophosphate group. To overcome this, remdesivir was engineered as a phosphoramidate prodrug (ProTide), masking the phosphate with labile aryloxyl and amino acid ester groups. The design incorporates L-alanine 2-ethylbutyl ester and 4-nitrophenol, creating an uncharged, lipophilic molecule capable of passive diffusion into cells [2]. Stereochemistry is critical: the (S,P) diastereomer of the phosphoramidate fragment (28) shows superior intracellular activation kinetics compared to its (R,P) counterpart [6].

Synthesis involved coupling L-alanine 2-ethylbutyl ester hydrochloride (25) with phenyl dichlorophosphate to form phosphoramidoyl chloride 26. Subsequent reaction with 4-nitrophenol yielded diastereomeric mixture 27, resolved via dynamic kinetic resolution using DBU and seeded crystallization to isolate the pharmacologically active (S,P,S)-isomer 28 in scalable yields [2]. This ProTide moiety is conjugated to GS-441524, enabling efficient cellular uptake and enzymatic liberation of the monophosphate.

Stereoselective Synthesis of the 1′-Cyanovinyl Ribose Moiety

The 1′-cyano group in RMP is indispensable for antiviral potency, inducing steric clashes that disrupt viral RNA polymerases. Its introduction requires precise stereocontrol at the anomeric carbon. Following C-glycosylation, the lactol intermediate 7 underwent 1′-cyanation using trimethylsilyl cyanide (TMSCN) and Lewis acids (e.g., BF₃·OEt₂). This transformed the ketone at C1′ into a tertiary nitrile, generating 8 as a single β-anomer due to stereoelectronic guidance from the ribose’s 2′,3′-cis-diol protection [5].

Deprotection of the benzyl groups via hydrogenolysis then furnished GS-441524 (1) with retained stereochemistry. The 1′-cyano group’s configuration was later proven critical for binding to the RNA-dependent RNA polymerase (RdRp) steric pocket, where it impedes RNA translocation after incorporation [6].

Table 2: Key Steps in 1′-Cyanovinyl Ribose Synthesis

StepReagent/ConditionsFunctionStereochemical Outcome
C-GlycosylationDual-N-silylation, n-BuLi, 22Forms C1′-C2 bondβ-anomer favored (>20:1)
1′-CyanationTMSCN, BF₃·OEt₂, CH₂Cl₂Converts C1′-ketone to nitrileTertiary CN, α-face attack
Global DeprotectionH₂, Pd/C, MeOHRemoves benzyl groupsRetention of β-configuration

Metabolic Activation Pathways: From Prodrug to Nucleoside Monophosphate

Remdesivir’s metabolic activation is a multi-step process culminating in intracellular delivery of RMP. Upon cellular entry, remdesivir undergoes:

  • Esterase cleavage (by CES1/cathepsin A) of the 2-ethylbutyl ester, releasing the alanine moiety.
  • Phosphoramidase hydrolysis (by HINT1) of the P-N bond, yielding the free monophosphate GS-704277 (3a, RMP) [1] [4].

RMP (C₁₂H₁₄N₅O₇P, MW 371.24 g/mol) is the dominant intracellular metabolite detected within 2 hours. It is further phosphorylated by cellular kinases to the active triphosphate (GS-443902), which competes with ATP for incorporation into viral RNA by RdRp [1]. Notably, plasma esterases rapidly hydrolyze remdesivir to GS-441524, but this nucleoside precursor shows negligible antiviral activity compared to the prodrug, underscoring the ProTide’s role in bypassing the rate-limiting first phosphorylation step [4].

Table 3: Metabolic Activation Pathway of Remdesivir to RMP

MetaboliteEnzyme InvolvedChemical ChangeSignificance
Remdesivir (prodrug)Cell permeability
Carboxylate metaboliteCES1, cathepsin AEster hydrolysisEliminates amino acid moiety
Alanyl intermediateHINT1P-N bond cleavageReleases nucleoside monophosphate (RMP)
GS-441524 (nucleoside)Plasma esterasesPremature hydrolysis (extracellular)Inactive; major plasma metabolite

Properties

Product Name

Remdesivir nucleoside monophosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C12H14N5O7P

Molecular Weight

371.24 g/mol

InChI

InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1

InChI Key

ZBHOHJWLOOFLMW-LTGWCKQJSA-N

SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N

Solubility

not available

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.